molecular formula C19H12N2O4S B2918731 N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 864940-93-2

N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Katalognummer: B2918731
CAS-Nummer: 864940-93-2
Molekulargewicht: 364.38
InChI-Schlüssel: RCKRACMVEGWJSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a synthetic coumarin derivative characterized by a benzo[f]chromene core fused with a thiophene-carboxamide moiety. The compound is synthesized via a multi-step process involving the Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde with Meldrum’s acid to form the intermediate 3-oxo-3H-benzo[f]chromene-2-carboxylic acid (3). Subsequent conversion to its acid chloride (4) and coupling with 3-carbamoylthiophen-2-amine yields the target compound . This structural motif is designed to leverage the photophysical and bioactive properties inherent to coumarins, which are widely studied for applications in medicinal chemistry and fluorescence imaging .

Eigenschaften

IUPAC Name

N-(3-carbamoylthiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O4S/c20-16(22)12-7-8-26-18(12)21-17(23)14-9-13-11-4-2-1-3-10(11)5-6-15(13)25-19(14)24/h1-9H,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKRACMVEGWJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=C(C=CS4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, effects on various biological targets, and relevant case studies.

N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been studied for its potential as an inhibitor of key enzymes involved in various diseases. Notably, it has shown promise in inhibiting glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in Alzheimer's disease and cancer.

Inhibition of GSK-3β

Research indicates that compounds similar to N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide can inhibit GSK-3β with varying degrees of potency. For instance, a related compound demonstrated an IC50 value of 1.6 µM against GSK-3β, suggesting that this class of compounds may effectively modulate this pathway .

Anticancer Activity

Studies have also explored the anticancer properties of this compound. The mechanism involves the modulation of signaling pathways that regulate cell proliferation and apoptosis. In vitro studies have shown that treatment with related compounds leads to increased apoptosis in cancer cell lines, indicating potential therapeutic applications in oncology.

Neuroprotective Effects

Given its action on GSK-3β, there is interest in the neuroprotective effects of N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide. In cellular models, it has been observed to increase levels of phosphorylated GSK-3β, which is associated with neuroprotection and reduced neurodegeneration .

Study 1: GSK-3β Inhibition

In a study aimed at identifying new GSK-3β inhibitors, virtual screening was employed to evaluate a library of compounds. The study found that certain derivatives exhibited significant binding affinity and inhibition activity against GSK-3β, providing a basis for further development .

Study 2: Anticancer Properties

A recent investigation into the anticancer effects of chromene derivatives indicated that compounds similar to N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide induced apoptosis in specific cancer cell lines. The findings suggested that these compounds could serve as lead candidates for developing new anticancer therapies.

Data Summary

Biological Activity Effect Reference
GSK-3β InhibitionIC50 = 1.6 µM
Induction of ApoptosisIncreased apoptosis in cancer cells
NeuroprotectionIncreased phosphorylated GSK-3β levels

Vergleich Mit ähnlichen Verbindungen

Anticancer Activity

  • N-(quinolin-3-yl) derivative (Compound 27): Demonstrated significant antiproliferative activity against MCF7 cells (IC50 comparable to doxorubicin) by inducing apoptosis and ROS elevation .
  • N-(3-carbamoylthiophen-2-yl) derivative : While direct data is unavailable, structurally similar amides (e.g., 5e) showed potent activity against NSCLC cell lines (A549 and NCI-H460) via cell cycle arrest and ROS modulation .

Fluorescence Properties

  • Ester derivatives (6a–g) : Exhibit strong blue fluorescence (λem = 430–445 nm) with quantum yields (Φf) up to 0.64. Fluorescence intensity increases with alkyl chain length, e.g., isopropyl ester (6d: Φf = 0.58) vs. n-propyl ester (6c: Φf = 0.62) .
  • Amide derivatives (5a–i) : Generally lower Φf (<0.1) due to electron-withdrawing amide groups, except 5g (Φf = 0.44), which has a para-methoxyphenyl substituent .

Physicochemical and Pharmacokinetic Properties

Property N-(3-carbamoylthiophen-2-yl) Derivative N-(quinolin-3-yl) Derivative Ethyl Ester (6b)
Molecular Weight ~380 g/mol (estimated) ~385 g/mol 280.28 g/mol
LogP (Predicted) 3.5–4.0 4.2 2.8
Fluorescence Φf Low (<0.1) Not reported 0.60
Bioactivity Anticancer (inferred) Anticancer (confirmed) Imaging probe

Key Observations :

  • Ester vs. Amide : Esters (e.g., 6b) prioritize fluorescence, while amides (e.g., 5e, 27) favor bioactivity due to enhanced target binding .
  • Substituent Effects: Bulky/heterocyclic groups (e.g., quinoline, benzothiazole) improve target specificity but may reduce solubility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.